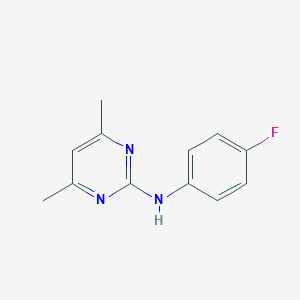![molecular formula C20H17FN4S B284133 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers worldwide.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide involves the inhibition of certain enzymes such as PDE5 and PDE9. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are important signaling molecules involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide depend on the specific enzymes that it inhibits. For example, inhibition of PDE5 leads to an increase in cGMP levels, which results in vasodilation and increased blood flow. This makes it a potential candidate for the treatment of erectile dysfunction and pulmonary arterial hypertension. Inhibition of PDE9 leads to an increase in cGMP and cAMP levels, which has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide for lab experiments include its potent inhibitory activity against certain enzymes, making it a useful tool for studying the biochemical and physiological effects of these enzymes. Additionally, this compound has been found to exhibit anticancer activity, making it a subject of interest for cancer researchers. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide. These include:
1. Further studies to determine the safety and efficacy of this compound for use in humans.
2. Development of new derivatives of this compound with improved pharmacological properties.
3. Investigation of the potential use of this compound in the treatment of other diseases such as cancer and neurological disorders.
4. Studies to determine the mechanism of action of this compound in more detail.
5. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.
In conclusion, 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide is a promising compound with potential applications in the field of medicinal chemistry. Its potent inhibitory activity against certain enzymes makes it a useful tool for studying the biochemical and physiological effects of these enzymes. Further research is needed to determine its safety and efficacy for use in humans and to develop new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide involves the reaction of 4-fluorophenylhydrazine with 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde in the presence of 3-phenylpropyl mercaptan. The reaction is carried out in a solvent such as ethanol or dimethylformamide, and the product is obtained through crystallization.
Scientific Research Applications
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide has been found to exhibit potent inhibitory activity against certain enzymes such as PDE5 and PDE9. This makes it a potential candidate for the treatment of various diseases such as erectile dysfunction, pulmonary arterial hypertension, and Alzheimer's disease. Additionally, this compound has been found to exhibit anticancer activity, making it a subject of interest for cancer researchers.
properties
Molecular Formula |
C20H17FN4S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(3-phenylpropylsulfanyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H17FN4S/c21-16-8-10-17(11-9-16)25-19-18(13-24-25)20(23-14-22-19)26-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14H,4,7,12H2 |
InChI Key |
QVJPKQWYODPTFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
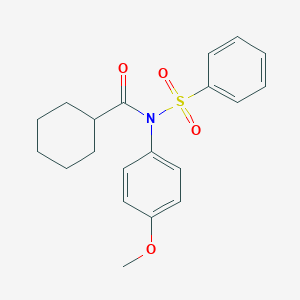
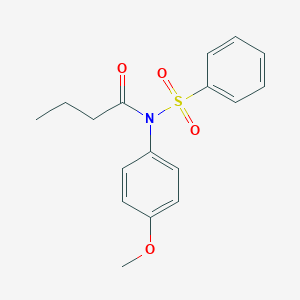
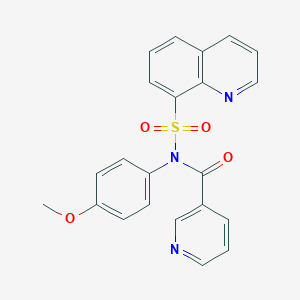
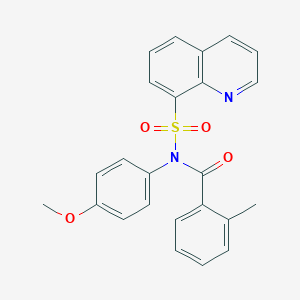
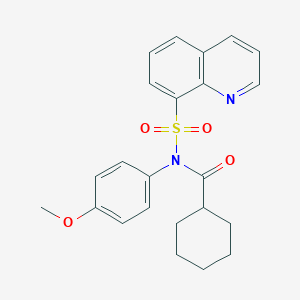
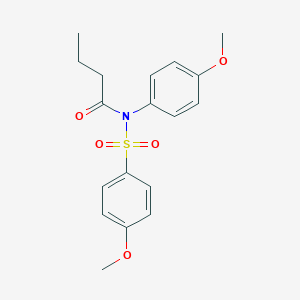
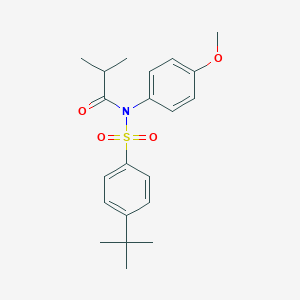


![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
